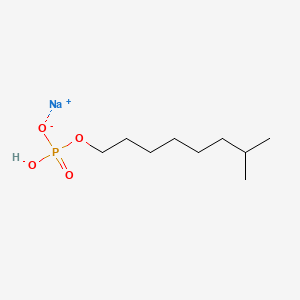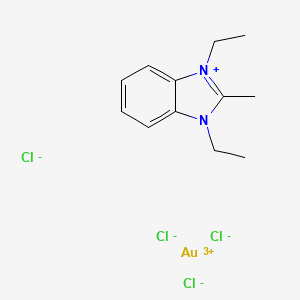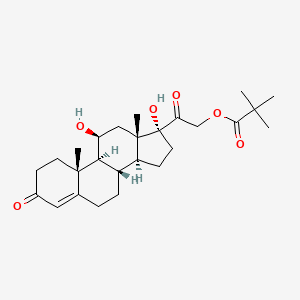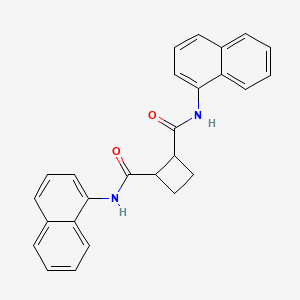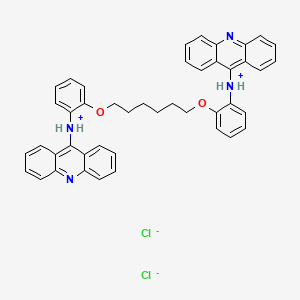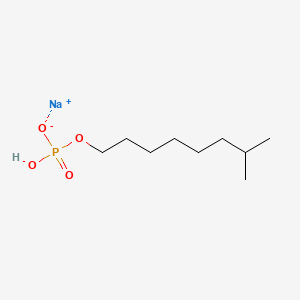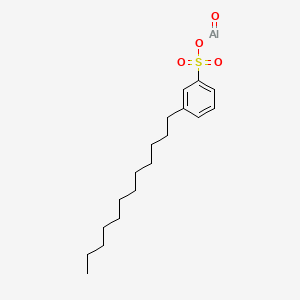
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is a chemical compound with the molecular formula C18H30AlO4S. . This compound is characterized by the presence of an aluminum atom coordinated with a dodecylbenzenesulfonate ligand and an oxo group.
Vorbereitungsmethoden
The synthesis of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- typically involves the reaction of aluminum salts with dodecylbenzenesulfonic acid. The reaction conditions often include the use of solvents such as water or organic solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The dodecylbenzenesulfonate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- involves its interaction with molecular targets such as enzymes and cell membranes. The dodecylbenzenesulfonate ligand can disrupt cell membranes, leading to antimicrobial effects. The aluminum center can also interact with various biological molecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to aluminum, (dodecylbenzenesulfonato-kappaO)oxo- include:
Aluminum, (octylbenzenesulfonato-kappaO)oxo-: This compound has a shorter alkyl chain compared to dodecylbenzenesulfonate, leading to different physical and chemical properties.
Aluminum, (dodecylsulfato-kappaO)oxo-: This compound has a sulfate group instead of a sulfonate group, which affects its reactivity and applications.
Aluminum, (dodecylbenzenesulfonato-kappaO)hydroxo-: This compound has a hydroxyl group instead of an oxo group, leading to different chemical behavior.
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is unique due to its specific ligand structure and the presence of an oxo group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
68443-80-1 |
|---|---|
Molekularformel |
C18H29AlO4S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
oxoalumanyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Al.O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);;/q;+1;/p-1 |
InChI-Schlüssel |
YCVCMEAKJYCUQT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O[Al]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

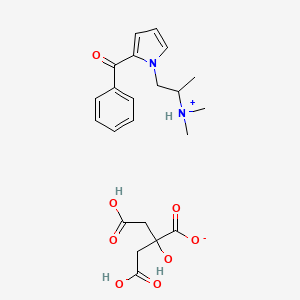
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
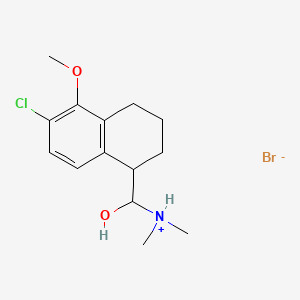

![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
